
1-(Difluoromethoxy)-4-fluoro-2-iodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Difluoromethoxy)-4-fluoro-2-iodobenzene is an organofluorine compound characterized by the presence of difluoromethoxy, fluoro, and iodo substituents on a benzene ring
Vorbereitungsmethoden
The synthesis of 1-(Difluoromethoxy)-4-fluoro-2-iodobenzene typically involves the introduction of the difluoromethoxy group onto a pre-functionalized benzene ring. One common method includes the use of difluoromethylation reagents to introduce the difluoromethoxy group. The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the benzene ring . Industrial production methods may involve continuous flow processes to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-(Difluoromethoxy)-4-fluoro-2-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Cross-Coupling Reactions: The iodo group can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Difluoromethoxy)-4-fluoro-2-iodobenzene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(Difluoromethoxy)-4-fluoro-2-iodobenzene involves its interaction with specific molecular targets. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to enzymes and receptors. This interaction can modulate various cellular pathways, including signal transduction and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
1-(Difluoromethoxy)-4-fluoro-2-iodobenzene can be compared with other fluorinated benzene derivatives, such as:
1-(Difluoromethoxy)-4-fluorobenzene:
1-(Difluoromethoxy)-2-iodobenzene: Similar structure but different substitution pattern, leading to variations in chemical behavior and applications.
1-(Difluoromethoxy)-4-chloro-2-iodobenzene: The presence of a chloro group instead of a fluoro group can significantly alter its chemical properties and reactivity.
Eigenschaften
Molekularformel |
C7H4F3IO |
|---|---|
Molekulargewicht |
288.01 g/mol |
IUPAC-Name |
1-(difluoromethoxy)-4-fluoro-2-iodobenzene |
InChI |
InChI=1S/C7H4F3IO/c8-4-1-2-6(5(11)3-4)12-7(9)10/h1-3,7H |
InChI-Schlüssel |
IIIJLTAGZDCDQI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)I)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


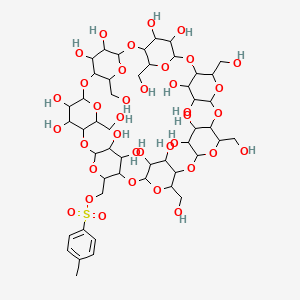
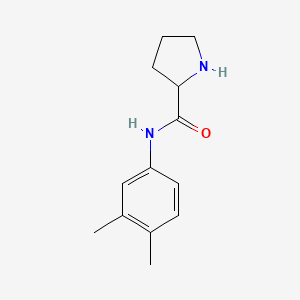
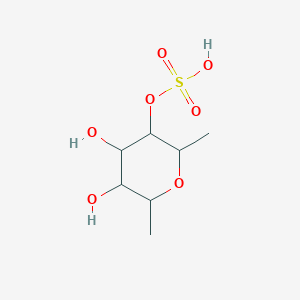
![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-methyl-N-(3-methylbenzyl)benzenesulfonamide](/img/structure/B12504176.png)
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12504180.png)
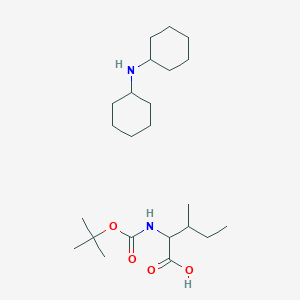
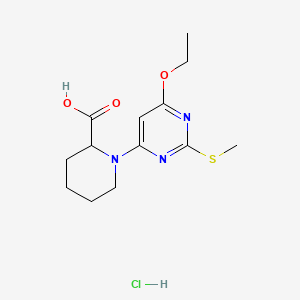
![2-(4-chlorophenyl)-3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one](/img/structure/B12504199.png)
![N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(4-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12504211.png)

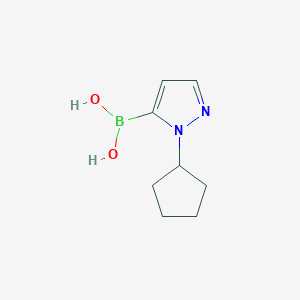
![1-(3-chloro-4-methylphenyl)-5-methyl-N-[2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B12504225.png)
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B12504233.png)
![3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid](/img/structure/B12504247.png)
